molecular formula C16H14N2O2 B10852577 phenyl 4-(4,5-dihydro-1H-imidazol-2-yl)benzoate

phenyl 4-(4,5-dihydro-1H-imidazol-2-yl)benzoate

Cat. No.: B10852577
M. Wt: 266.29 g/mol
InChI Key: KBQKAAWDURESJQ-UHFFFAOYSA-N
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Description

Phenyl 4-(4,5-dihydro-1H-imidazol-2-yl)benzoate is a chemical compound that features a phenyl group attached to a benzoate moiety, which is further connected to a 4,5-dihydro-1H-imidazol-2-yl group. This compound is part of the imidazole family, known for its diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-(4,5-dihydro-1H-imidazol-2-yl)benzoate typically involves the reaction of 4,5-dihydro-1H-imidazole with phenyl benzoate under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the imidazole, followed by nucleophilic substitution with phenyl benzoate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-(4,5-dihydro-1H-imidazol-2-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenyl 4-(4,5-dihydro-1H-imidazol-2-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Phenyl 4-(4,5-dihydro-1H-imidazol-2-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl 4-(4,5-dihydro-1H-imidazol-2-yl)benzoate is unique due to the presence of both the phenyl and benzoate groups, which confer specific chemical reactivity and potential biological activity. The dihydroimidazole ring also contributes to its distinct properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

phenyl 4-(4,5-dihydro-1H-imidazol-2-yl)benzoate

InChI

InChI=1S/C16H14N2O2/c19-16(20-14-4-2-1-3-5-14)13-8-6-12(7-9-13)15-17-10-11-18-15/h1-9H,10-11H2,(H,17,18)

InChI Key

KBQKAAWDURESJQ-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)C2=CC=C(C=C2)C(=O)OC3=CC=CC=C3

Origin of Product

United States

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